

Unlocking Immune Responses: CRISPR/Cas9-Mediated Knockout of NR2F6 for Therapeutic Research

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Compound of Interest		
Compound Name:	NR2F6 modulator-1	
Cat. No.:	B14995487	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Receptor Subfamily 2 Group F Member 6 (NR2F6) has emerged as a critical intracellular immune checkpoint, playing a significant role in the suppression of anti-tumor immune responses.[1][2] As a transcriptional repressor, NR2F6 modulates T-cell activation and cytokine production, thereby representing a promising target for cancer immunotherapy.[1][2][3] This document provides a comprehensive guide for the CRISPR/Cas9-mediated knockout of NR2F6 in cancer and immune cells for research and therapeutic development. The protocols outlined herein detail the experimental workflow from guide RNA design to validation and phenotypic analysis, supported by quantitative data from published studies and visualizations of key pathways and procedures.

Data Presentation

Table 1: Summary of Quantitative Data from NR2F6 Knockout Studies

This table summarizes the key quantitative findings from studies involving the genetic ablation of NR2F6, providing a clear comparison of its impact on immune cell function and tumor



growth.

Model System	Cell Type	Parameter Measured	Outcome of NR2F6 Knockout/Defi ciency	Reference
In vitro mouse T cells	CD4+ T cells	IL-2 production	Increased	
In vitro mouse T cells	CD8+ T cells	IFN-y production	Increased	
In vitro mouse T cells	CD8+ T cells	IL-2 production	Increased	
In vivo mouse model	B16-OVA melanoma	Tumor Volume (mm³) at day 17	Wild-type: ~1131 mm³ vs. Nr2f6-/-: ~138 mm³	
In vivo mouse model	TRAMP-C1 prostate cancer	Tumor Volume (mm³) at day 25	Wild-type: ~1500 mm³ vs. Nr2f6-/-: ~250 mm³	
In vivo mouse model	MC38 colon carcinoma	Tumor Volume (mm³) at day 20	Wild-type: ~1200 mm³ vs. Nr2f6-/-: ~200 mm³	-
In vivo mouse model	EG7 lymphoma	% Survival at day 40	Wild-type: ~20% vs. Nr2f6-/-: ~100%	-

Signaling Pathways and Experimental Workflows NR2F6 Signaling Pathway in T-Cells

NR2F6 acts as a transcriptional repressor in T-cells, primarily by antagonizing the function of key transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Activator Protein-1 (AP-1). This inhibitory action suppresses the expression of critical cytokines like

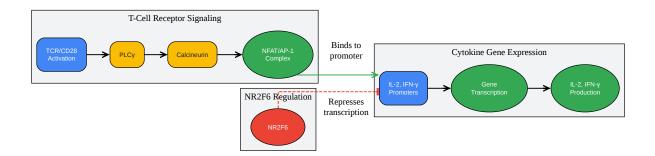




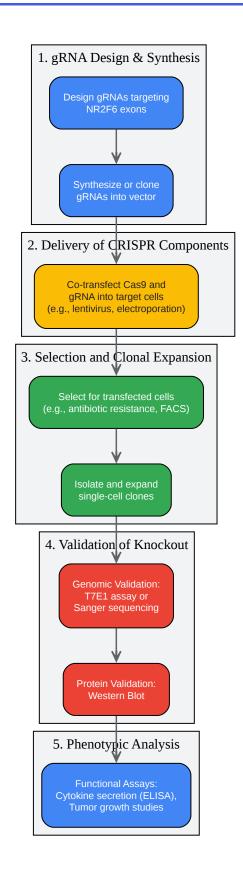


Interleukin-2 (IL-2) and Interferon-gamma (IFN-y), which are essential for robust anti-tumor immunity.









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References

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